molecular formula C17H29N3 B5173421 N,N-dimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine

N,N-dimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine

カタログ番号 B5173421
分子量: 275.4 g/mol
InChIキー: ZXGBKHNDHRNYRE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-dimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine, commonly known as 'DPPEA', is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPPEA is a member of the class of compounds known as monoamine reuptake inhibitors, which have been shown to have beneficial effects in treating a variety of psychiatric and neurological disorders. In

作用機序

DPPEA acts as a monoamine reuptake inhibitor, which means it blocks the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, DPPEA increases their concentration in the synaptic cleft, leading to increased neurotransmission. This increased neurotransmission is thought to be responsible for the therapeutic effects of DPPEA.
Biochemical and Physiological Effects
DPPEA has been shown to have a variety of biochemical and physiological effects. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to increased neurotransmission. This increased neurotransmission is thought to be responsible for the antidepressant and anxiolytic effects of DPPEA. DPPEA has also been shown to increase cognitive performance and improve attention in animal studies.

実験室実験の利点と制限

DPPEA has several advantages for lab experiments. It has a high affinity for monoamine transporters, making it a potent inhibitor of neurotransmitter reuptake. It is also relatively easy to synthesize and purify, making it a readily available compound for research. However, DPPEA has several limitations for lab experiments. It has a short half-life, meaning its effects are relatively short-lived. It also has a narrow therapeutic window, meaning that it can be toxic at high doses.

将来の方向性

There are several future directions for research on DPPEA. One area of interest is its potential use in treating drug addiction. DPPEA has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential use in humans. Another area of interest is its potential use in treating Parkinson's disease. DPPEA has been shown to increase dopamine levels in the brain, which is the neurotransmitter that is depleted in Parkinson's disease. Further research is needed to determine its potential use as a treatment for this disorder. Additionally, further research is needed to determine the safety and efficacy of DPPEA in humans for the treatment of psychiatric and neurological disorders.
Conclusion
In conclusion, DPPEA is a chemical compound with potential therapeutic applications for the treatment of psychiatric and neurological disorders. It acts as a monoamine reuptake inhibitor, increasing the levels of neurotransmitters in the brain and leading to increased neurotransmission. DPPEA has been shown to have beneficial effects in treating depression, anxiety, ADHD, and drug addiction. However, further research is needed to determine its safety and efficacy in humans and its potential use in treating Parkinson's disease.

合成法

DPPEA can be synthesized using a multi-step process involving the reaction of 1-(2-phenylethyl)piperidine with formaldehyde and dimethylamine. The resulting intermediate is then reacted with ethylenediamine to yield DPPEA. The purity and yield of the final product can be improved using various purification techniques, such as recrystallization or column chromatography.

科学的研究の応用

DPPEA has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have beneficial effects in treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD). DPPEA has also been studied for its potential use in treating drug addiction and Parkinson's disease.

特性

IUPAC Name

N',N'-dimethyl-N-[1-(2-phenylethyl)piperidin-4-yl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3/c1-19(2)15-11-18-17-9-13-20(14-10-17)12-8-16-6-4-3-5-7-16/h3-7,17-18H,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGBKHNDHRNYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1CCN(CC1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。